2,4,6-trichlorophenyl sulfurochloridate
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Overview
Description
2,4,6-Trichlorophenyl sulfurochloridate is a chemical compound known for its applications in various fields, including organic synthesis and industrial chemistry. It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a sulfur atom that is also chlorinated. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichlorophenyl sulfurochloridate typically involves the chlorination of phenol to produce 2,4,6-trichlorophenol, which is then reacted with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group. The reaction conditions generally require a controlled environment to manage the exothermic nature of the chlorination process and to ensure the purity of the final product.
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Chlorination of Phenol
Reactants: Phenol, Chlorine gas
Conditions: Temperature control (60-75°C), continuous stirring, and monitoring of chlorine gas flow.
:Reaction: C6H5OH+3Cl2→C6H2Cl3OH+3HCl
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Formation of Sulfurochloridate
Reactants: 2,4,6-Trichlorophenol, Thionyl chloride
Conditions: Anhydrous conditions, reflux setup, and inert atmosphere (e.g., nitrogen).
:Reaction: C6H2Cl3OH+SOCl2→C6H2Cl3OSOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors with precise temperature and chlorine flow control.
Continuous Flow Reactors: For the reaction with thionyl chloride to ensure consistent product quality and yield.
Purification: Distillation and recrystallization to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl sulfurochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorophenol and sulfuric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Conditions: Typically carried out in anhydrous solvents like dichloromethane or toluene, under mild to moderate temperatures (0-50°C).
Major Products
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonamides: Formed by reaction with amines.
Hydrolysis Products: 2,4,6-Trichlorophenol and sulfuric acid.
Scientific Research Applications
2,4,6-Trichlorophenyl sulfurochloridate is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Agricultural Chemicals: Used in the synthesis of herbicides and fungicides.
Material Science: In the modification of polymers and the development of specialty materials.
Mechanism of Action
The mechanism by which 2,4,6-trichlorophenyl sulfurochloridate exerts its effects involves:
Nucleophilic Attack: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Molecular Targets: Primarily reacts with nucleophilic sites in organic molecules, such as hydroxyl, amino, and thiol groups.
Pathways: The reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: The precursor to 2,4,6-trichlorophenyl sulfurochloridate, used in similar applications but lacks the sulfonyl chloride functionality.
2,4-Dichlorophenyl Sulfurochloridate: Similar structure but with two chlorine atoms, leading to different reactivity and applications.
4-Chlorophenyl Sulfurochloridate: Contains a single chlorine atom, used in more specific synthetic applications.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its multiple chlorine atoms enhance its electrophilicity, making it a valuable reagent in organic synthesis and industrial chemistry.
Properties
CAS No. |
18997-14-3 |
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Molecular Formula |
C6H2Cl4O3S |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
1,3,5-trichloro-2-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H2Cl4O3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H |
InChI Key |
JTUPSTFBYBPGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)Cl)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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